molecular formula C8H10NSi B13827567 Pyridine, 3-(3-silylpropyl)-

Pyridine, 3-(3-silylpropyl)-

Cat. No.: B13827567
M. Wt: 148.26 g/mol
InChI Key: QKVVOJPDPQIHSG-UHFFFAOYSA-N
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Description

These derivatives feature a pyridine core substituted with a basic amine group (e.g., piperidin-4-ylmethoxy), which enhances binding affinity and selectivity for LSD1 over related enzymes like monoamine oxidases (MAOs) .

Properties

Molecular Formula

C8H10NSi

Molecular Weight

148.26 g/mol

InChI

InChI=1S/C8H10NSi/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7H,2,4,6H2

InChI Key

QKVVOJPDPQIHSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3-silylpropyl)- typically involves the introduction of a silylpropyl group to the pyridine ring. One common method is the reaction of pyridine with a silylpropyl halide in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of Pyridine, 3-(3-silylpropyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-(3-silylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The silylpropyl group can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the silylpropyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine or silylpropyl derivatives.

Scientific Research Applications

Pyridine, 3-(3-silylpropyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 3-(3-silylpropyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 3-(piperidin-4-ylmethoxy)pyridine derivatives and their analogs. Below is a detailed comparison with structurally or functionally related compounds:

Cyclopropylamine-Based LSD1 Inhibitors

  • Example Compound : Tranylcypromine (TCP, 1 in ), a covalent LSD1/MAO inhibitor.
  • Activity : TCP (IC₅₀ = 15.7 µM) is ~250-fold less potent than compound 2 (IC₅₀ = 62 nM), which incorporates a piperidin-4-ylmethyl group .
  • Selectivity : The piperidin-4-ylmethyl group in compound 2 improves LSD1 selectivity by >1,500-fold over MAO-A/B, whereas TCP lacks such selectivity .
  • Mechanism : Cyclopropylamines covalently bind to FAD in LSD1, while pyridine derivatives (e.g., compound 5 ) act as reversible, competitive inhibitors .

Pyridine/Pyrazine-Core Inhibitors

  • Compound 4 : Pyrazine-core analog with weak LSD1 inhibition (Ki = 47.8 µM). Activity improved to Ki = 2.3 µM in compound 5 via structural optimization .
  • Key SAR Insights :
    • A 4-methylphenyl substituent at the pyridine 6-position (compound 17 ) yields optimal potency (Ki = 29 nM) .
    • Substitution at the phenyl 4-position (e.g., -CF₃, -CH₃) enhances activity, while 3-position substituents reduce potency (e.g., compound 18 , Ki = 800 nM) .
    • Pyridinyl rings at the 6-position are less favorable than phenyl rings (compound 26 , Ki = 380 nM vs. compound 17 , Ki = 29 nM) .

Other Chemotypes

  • Hydrazine and Triazole-Dithiocarbamate Derivatives : Mentioned as alternative LSD1 inhibitors but lack detailed comparative data in the evidence .

Data Tables

Table 1. Inhibitory Activities of Selected Pyridine Derivatives

Compound Core Structure R5 Substituent Ki/IC₅₀ (nM) Selectivity (vs. MAO-A/B) Reference
2 Pyridine Piperidin-4-ylmethyl 62 >1,500-fold
5 Pyridine 4-Cyanophenyl 2,300 >160-fold
17 Pyridine 4-Methylphenyl 29 >160-fold
22 Pyridine 4-Trifluoromethoxyphenyl 46 >160-fold
TCP Cyclopropylamine - 15,700 Low

Table 2. Impact of Substituents on LSD1 Inhibition

Substituent Position/Group Example Compound Ki (nM) Activity Trend
4-Methylphenyl 17 29 Most potent
4-Trifluoromethylphenyl 16 58 Moderate
3-Methylphenyl 18 800 ~27-fold less active than 17
4-Methoxyphenyl 21 740 Significant reduction
Pyridin-3-yl 24 3,200 Less favorable vs. phenyl

Key Research Findings

  • Structural Requirements : A basic amine (e.g., piperidin-4-ylmethoxy) and a hydrophobic aryl group (e.g., 4-methylphenyl) are critical for LSD1 inhibition .
  • Selectivity : The 3-(piperidin-4-ylmethoxy)pyridine scaffold confers >160-fold selectivity for LSD1 over MAO-A/B, addressing a major limitation of earlier inhibitors like TCP .
  • Cellular Efficacy: Derivatives such as compound 17 inhibit cancer cell proliferation (EC₅₀ = 280 nM) with minimal toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-silylpropyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of silyl-functionalized pyridines typically involves cross-coupling reactions or nucleophilic substitutions. For example, palladium-catalyzed coupling of halogenated pyridines with silylpropyl Grignard reagents (e.g., using PdCl₂(PPh₃)₂) in anhydrous THF under reflux can introduce the silylpropyl group . Solvent choice (e.g., ethanol, THF) and base (e.g., KOH) are critical for optimizing yield and minimizing side reactions, as seen in analogous pyridine derivative syntheses . Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-(3-silylpropyl)pyridine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the silylpropyl group's integration and regioselectivity. The silicon atom’s electron-withdrawing effect may deshield adjacent protons .
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (Si–C stretching) and ~800 cm⁻¹ (Si–CH₂ bending) verify the silyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves steric effects of the bulky silyl group on the pyridine ring’s geometry .

Q. What safety protocols are essential when handling 3-(3-silylpropyl)pyridine in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Ventilation : Conduct reactions in well-ventilated areas or under inert atmospheres (N₂/Ar) due to potential volatility .
  • Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How does the steric and electronic nature of the silylpropyl group influence the reactivity of 3-(3-silylpropyl)pyridine in catalytic transformations?

  • Methodological Answer : The tert-butyldimethylsilyl (TBDMS) group, a common silyl protecting group, enhances steric hindrance at the 3-position, directing electrophilic substitution to the 2- or 4-positions of the pyridine ring. Computational studies (e.g., DFT calculations) can quantify electronic effects, such as reduced electron density at the nitrogen atom due to the silyl group’s inductive withdrawal . Experimental validation via kinetic isotopic effect (KIE) studies or Hammett plots is recommended .

Q. What strategies resolve contradictions in reported synthetic yields for silyl-functionalized pyridines?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Catalyst Loading : Optimize Pd catalyst (e.g., 2–5 mol% PdCl₂) to balance cost and efficiency.
  • Temperature : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition.
  • Moisture Control : Silyl reagents are moisture-sensitive; rigorously anhydrous conditions improve reproducibility .
    • Case Study : A 20% yield increase was achieved for a related compound by replacing THF with dry toluene and using molecular sieves .

Q. How can 3-(3-silylpropyl)pyridine serve as a precursor in drug discovery or materials science?

  • Methodological Answer :

  • Pharmaceuticals : The silyl group can act as a temporary protecting group for pyridine nitrogen, enabling selective functionalization. For example, it may enhance blood-brain barrier permeability in CNS-targeting compounds .
  • Materials Science : Silyl groups improve thermal stability in polymers. Incorporate 3-(3-silylpropyl)pyridine into metal-organic frameworks (MOFs) via coordination to transition metals (e.g., Ru or Ir) for catalytic applications .

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